Thionin perchlorate

Overview

Description

Thionin perchlorate is a chemical compound that combines the properties of thionins and perchlorates. Thionins are antimicrobial peptides found in plants, known for their ability to combat bacteria, fungi, and other pathogens . Perchlorates are salts derived from perchloric acid and are known for their strong oxidizing properties . This compound, therefore, is a compound that potentially harnesses the antimicrobial properties of thionins and the oxidative capabilities of perchlorates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thionin perchlorate typically involves the reaction of thionin with perchloric acid. The process requires careful control of reaction conditions to ensure the stability of the resulting compound. The reaction is usually carried out in an aqueous medium at a controlled temperature to prevent decomposition .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, precise control of temperature and pH, and purification steps to isolate the final product. The compound is then dried and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Thionin perchlorate undergoes several types of chemical reactions, including:

Reduction: The compound can also participate in reduction reactions, where it is reduced to form different products.

Substitution: this compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

Substitution Reactions: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized thionin derivatives, while reduction reactions may produce reduced forms of thionin .

Scientific Research Applications

Thionin perchlorate has several scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions due to its oxidizing properties.

Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.

Industry: Utilized in the production of certain chemicals and materials that require strong oxidizing agents.

Mechanism of Action

The mechanism of action of thionin perchlorate involves its interaction with microbial cell membranes. The positively charged thionin interacts with the negatively charged phospholipids in the membrane, leading to membrane disruption and cell death . The perchlorate component enhances this effect by generating reactive oxygen species that further damage cellular components . This dual mechanism makes this compound a potent antimicrobial agent.

Comparison with Similar Compounds

Thionin: A basic antimicrobial peptide found in plants.

Perchloric Acid: A strong oxidizing agent used in various chemical reactions.

Thionin Hydrochloride: Another thionin derivative with antimicrobial properties.

Comparison: Thionin perchlorate is unique in that it combines the antimicrobial properties of thionin with the oxidative capabilities of perchlorates. This combination enhances its effectiveness as an antimicrobial agent compared to thionin alone or perchloric acid alone . Additionally, the presence of perchlorate allows this compound to participate in a wider range of chemical reactions, making it more versatile in scientific research and industrial applications .

Biological Activity

Thionin perchlorate is a compound that combines thionin, a synthetic dye, with perchlorate, a known environmental contaminant and inhibitor of iodide uptake in the thyroid. This article explores the biological activity of this compound, focusing on its effects on thyroid function, potential toxicity, and implications for health.

Overview of this compound

Chemical Composition:

- Thionin : A synthetic dye used in histology and microbiology for staining.

- Perchlorate : An anion that disrupts iodide uptake in the thyroid gland by inhibiting the sodium/iodide symporter (NIS).

This compound's biological activity is primarily influenced by the perchlorate component. Perchlorate competes with iodide for uptake into the thyroid gland, which is crucial for the synthesis of thyroid hormones (triiodothyronine) and (thyroxine).

Key Mechanisms:

- Inhibition of Iodide Uptake : Perchlorate is a potent inhibitor of NIS, leading to decreased thyroid hormone production. Studies indicate that exposure to perchlorate can significantly reduce serum levels of and , while increasing thyrotropin (TSH) levels due to feedback mechanisms .

- Impact on Thyroid Function : Chronic exposure to perchlorate has been linked to hypothyroidism in animal studies, characterized by reduced levels of thyroid hormones and alterations in thyroid morphology .

Case Studies and Clinical Trials

- Human Studies : Clinical trials have shown mixed results regarding the impact of perchlorate on thyroid function. For instance, one study found no significant changes in serum , , or TSH levels after administration of potassium perchlorate at various doses . However, other studies indicated that combined exposure to perchlorate and other NIS inhibitors (like thiocyanate and nitrate) could lead to significant alterations in thyroid hormone levels, especially in iodine-deficient populations .

- Animal Studies : Rodent studies have demonstrated that chronic exposure to ammonium perchlorate through drinking water resulted in primary hypothyroidism, as evidenced by decreased serum and increased TSH levels .

Genotoxicity

Research indicates that ammonium perchlorate does not exhibit significant mutagenic activity; however, its long-term effects on thyroid function raise concerns about its safety, particularly for vulnerable populations such as pregnant women and infants .

Environmental Impact

Perchlorate contamination has been detected in drinking water sources across various regions. Its presence poses a risk not only to human health but also affects wildlife through similar mechanisms of thyroid disruption .

Data Table: Summary of Key Findings on this compound

Properties

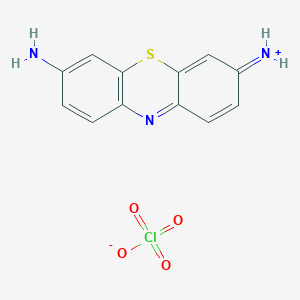

IUPAC Name |

(7-aminophenothiazin-3-ylidene)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3S.ClHO4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBYIIMHBWPSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-58-0 | |

| Record name | 3,7-Diaminophenothiazin-5-ium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-diaminophenothiazin-5-ium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.